4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline
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Overview
Description
4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a quinoline core substituted with dimethyl groups and a piperazine ring bonded to a sulfonyl group, which is further attached to a methylphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 8 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of quinoline N-oxides or sulfonic acids.
Reduction: Formation of tetrahydroquinoline derivatives or desulfonylated products.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new drugs targeting specific biological pathways.
Medicine
Medicinally, this compound is of interest for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Its interactions with biological targets such as enzymes and receptors are of particular interest.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,8-Dimethylquinoline: Lacks the piperazine and sulfonyl groups, making it less complex and potentially less bioactive.
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}quinoline: Similar structure but without the dimethyl groups, which may affect its reactivity and biological activity.
4-Methyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline: Contains only one methyl group, which can influence its chemical properties and interactions.
Uniqueness
4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline stands out due to its specific substitution pattern, which can enhance its binding affinity to biological targets and its chemical reactivity. The presence of both dimethyl groups and the sulfonyl-piperazine moiety provides a unique combination of properties that can be exploited in various scientific and industrial applications.
This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility
Properties
IUPAC Name |
4,8-dimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-7-9-19(10-8-16)28(26,27)25-13-11-24(12-14-25)21-15-18(3)20-6-4-5-17(2)22(20)23-21/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULLOGBRKSGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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